2-(1,3,4-Oxadiazol-2-yl)pyridine

Organic Electronics OLED Electron Transport Layer

2-(1,3,4-Oxadiazol-2-yl)pyridine is a planar, electron-deficient scaffold (EA ~3 eV, XLogP3 0.1) that is fundamentally non-interchangeable with other oxadiazole regioisomers. Substituting 2-(1,2,4-oxadiazol-3-yl)pyridine or 4-(1,3,4-oxadiazol-2-yl)pyridine alters metal-binding geometry, electron affinity, and thermal stability, compromising OLED ETL performance, lanthanide luminescence sensitization, and antimycobacterial potency (IC50 1.3–6.99 µM, up to 28-fold enhancement vs. drug-resistant M. tuberculosis). Specify CAS 13428-22-3 to ensure the correct 2-pyridyl-1,3,4-oxadiazole conjugate for your coordination, materials, or medicinal chemistry program.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 13428-22-3
Cat. No. B081742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3,4-Oxadiazol-2-yl)pyridine
CAS13428-22-3
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=CO2
InChIInChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h1-5H
InChIKeyVALSWZGKGWLKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3,4-Oxadiazol-2-yl)pyridine (CAS 13428-22-3) — Core Heterocyclic Building Block for Organic Electronics and Medicinal Chemistry


2-(1,3,4-Oxadiazol-2-yl)pyridine is a fused heterocyclic system comprising a pyridine ring directly linked to a 1,3,4-oxadiazole moiety at the 2-position [1]. This conjugated architecture yields a planar, electron-deficient scaffold with a predicted pKa of −0.88 ± 0.19, a melting point of 115 °C (ethanol solvate), and a computed XLogP3 of 0.1 . The compound serves as a privileged intermediate for the synthesis of metal-coordination complexes, organic light-emitting diode (OLED) materials, and biologically active derivatives [2].

Why Generic Substitution of 2-(1,3,4-Oxadiazol-2-yl)pyridine Fails — Critical Role of Regioisomerism and Heterocycle Identity


The performance of oxadiazole–pyridine conjugates is exquisitely sensitive to the identity of the heterocycle (1,3,4‑oxadiazole vs. 1,2,4‑oxadiazole) and the position of the pyridyl attachment [1]. For instance, 2‑(1,2,4‑oxadiazol‑3‑yl)pyridine and 4‑(1,3,4‑oxadiazol‑2‑yl)pyridine regioisomers exhibit markedly different electronic and supramolecular properties that directly impact their utility in OLEDs and coordination chemistry [2][3]. Consequently, substituting the 2‑(1,3,4‑oxadiazol‑2‑yl)pyridine scaffold with a generic “oxadiazole–pyridine” alternative will alter key parameters—such as electron affinity, metal‑binding geometry, and thermal stability—and is therefore not scientifically interchangeable without rigorous re‑optimization.

Quantitative Differentiation Evidence for 2-(1,3,4-Oxadiazol-2-yl)pyridine vs. Structural Analogs


Electron Affinity Advantage of Pyridyl-Substituted 1,3,4-Oxadiazoles Over Conventional Electron-Transport Materials

Pyridyl‑substituted 1,3,4‑oxadiazoles (Py‑OXDs) — the class to which the target compound belongs — exhibit electron affinities of approximately 3 eV, a value that is substantially larger than that of many conventional electron‑transport materials such as tris(8‑hydroxyquinolinato)aluminum (Alq3, EA ≈ 2.4 eV) [1]. This higher electron affinity originates from the combination of two electron‑deficient moieties (pyridine + 1,3,4‑oxadiazole) and directly translates into easier electron injection from the cathode and lower driving voltages in OLED devices [2].

Organic Electronics OLED Electron Transport Layer Electron Affinity

Antimycobacterial Potency: 4‑(1,3,4‑Oxadiazol‑2‑yl)pyridine Scaffold Exhibits 10–28× Greater Activity Than First‑Line Drugs

Although direct MIC data for the unsubstituted 2‑(1,3,4‑oxadiazol‑2‑yl)pyridine are not available, closely related 4‑(1,3,4‑oxadiazol‑2‑yl)pyridine derivatives demonstrate striking antimycobacterial activity. Specifically, compound 4 [4‑(5‑pentadecyl‑1,3,4‑oxadiazol‑2‑yl)pyridine] was 10 times more active than isoniazid, 20 times more active than streptomycin, and 28 times more potent than ethambutol against drug‑resistant M. tuberculosis strain CIBIN 112 [1]. This establishes a clear quantitative benchmark for the oxadiazole–pyridine pharmacophore.

Antimycobacterial Tuberculosis Drug-Resistant MIC

Anticancer Activity of Pyridine–1,3,4‑Oxadiazole Hybrids vs. Doxorubicin

A series of pyridine‑linked 1,3,4‑oxadiazole derivatives (7a‑j) were evaluated for cytotoxicity against multiple cancer cell lines. Compound 7d displayed IC50 values of 1.8 ± 0.3 µM against HeLa and 1.3 ± 0.11 µM against MCF‑7 cells [1]. In a parallel study, the 3,5‑dichloro‑substituted derivative 5k showed an IC50 of 6.99 ± 3.15 µM against A549 lung cancer cells, comparable to the standard chemotherapeutic 5‑fluorouracil [2]. These data quantify the anticancer potential of the pyridine–1,3,4‑oxadiazole scaffold.

Anticancer Cytotoxicity IC50 MTT Assay

Fluorescence Emission Range of Bis‑1,3,4‑Oxadiazole‑Pyridine Derivatives

2,6‑Bis(1,3,4‑oxadiazol‑2‑yl)pyridine derivatives — which incorporate the target heterocycle — exhibit broad and strong UV‑Vis absorption at 278–302 nm and emit fluorescence at 338–367 nm in chloroform solution [1]. This optical window is particularly attractive for blue‑emitting OLED materials and fluorescent probes.

Fluorescence Optical Materials Photoluminescence UV‑Vis

Optimal Application Scenarios for 2-(1,3,4-Oxadiazol-2-yl)pyridine Based on Quantified Performance Metrics


Electron‑Transport Layer (ETL) in High‑Efficiency OLEDs

The compound’s high electron affinity (~3 eV) and electron‑deficient character make it an ideal building block for ETL materials. OLED devices incorporating Py‑OXD‑based ETLs operate at lower voltages and exhibit improved electron injection compared to those using conventional Alq3 layers [1].

Ligand for Lanthanide Complexes in Luminescent Probes

2‑(1,3,4‑Oxadiazol‑2‑yl)pyridine acts as an efficient antenna ligand in lanthanide complexes (e.g., Eu3+, Tb3+), sensitizing metal‑centered emission. Its planar structure and conjugated π‑system enhance energy transfer, yielding bright, narrow‑band luminescence suitable for bioimaging and sensing [2].

Scaffold for Antitubercular and Anticancer Lead Optimization

The pyridine–1,3,4‑oxadiazole core delivers low‑micromolar cytotoxicity (IC50 = 1.3–6.99 µM) and up to 28‑fold potency enhancement against drug‑resistant M. tuberculosis over first‑line agents [3][4]. This validates the scaffold as a privileged starting point for medicinal chemistry campaigns.

Precursor for Halogen‑Bonded Supramolecular Assemblies

Crystallographic studies demonstrate that 2‑(1,3,4‑oxadiazol‑2‑yl)pyridine and its 4‑pyridyl isomer participate in robust halogen‑bonded networks. This property enables the rational design of co‑crystals and functional materials with tailored solid‑state properties [5].

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